molecular formula C11H21NO B2633403 4-Allyl-1-isopropyl-4-piperidinol CAS No. 890094-23-2

4-Allyl-1-isopropyl-4-piperidinol

Cat. No.: B2633403
CAS No.: 890094-23-2
M. Wt: 183.295
InChI Key: VPVFGAXXDWSHEG-UHFFFAOYSA-N
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Description

4-Allyl-1-isopropyl-4-piperidinol is a chemical compound with the molecular formula C11H21NO. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-1-isopropyl-4-piperidinol typically involves the reaction of piperidine derivatives with allyl and isopropyl groups. One common method is the Mannich reaction, which involves the condensation of formaldehyde, an amine, and a compound containing an active hydrogen atom. The reaction conditions usually require a mild acidic or basic environment to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-1-isopropyl-4-piperidinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reaction conditions vary depending on the desired product, but they often require controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-Allyl-1-isopropyl-4-piperidinol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

1-propan-2-yl-4-prop-2-enylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-4-5-11(13)6-8-12(9-7-11)10(2)3/h4,10,13H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVFGAXXDWSHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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